

JH-X-119-01 hydrochloride off-target effects on YSK4 and MEK3

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Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

Cat. No.: B15602853

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Technical Support Center: JH-X-119-01 Hydrochloride

This technical support guide provides information on the known off-target effects of **JH-X-119-01 hydrochloride**, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with a specific focus on its interactions with YSK4 and MEK3.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JH-X-119-01 hydrochloride**?

JH-X-119-01 hydrochloride is a highly potent and selective covalent inhibitor of IRAK1, with an IC₅₀ of approximately 9 nM.^{[1][2][3][4]} It exhibits exceptional kinome selectivity and does not inhibit IRAK4 at concentrations up to 10 μM.^{[1][2]}

Q2: What are the known off-targets of **JH-X-119-01 hydrochloride**?

Kinome scanning has revealed that JH-X-119-01 exhibits off-target inhibition of two additional kinases: YSK4 (Yeast Sps1/Ste20-related Kinase 4, also known as MAP3K19) and MEK3 (Mitogen-activated protein kinase kinase 3, also known as MAP2K3).^{[1][2][3][5][6]}

Q3: How potent is the inhibition of these off-targets?

A dose-response analysis has determined the IC₅₀ of JH-X-119-01 for YSK4 to be 57 nM.[1][2][3][6] At the time of the initial publication, a commercially available biochemical assay for MEK3 was not available, so a specific IC₅₀ value for MEK3 has not been reported.[1][3]

Q4: Is the binding of JH-X-119-01 to YSK4 and MEK3 also covalent?

The binding of JH-X-119-01 to YSK4 and MEK3 is likely reversible.[1][3] JH-X-119-01 forms a covalent bond with cysteine residue C302 in IRAK1.[1][3] Sequence alignment analysis indicates that neither YSK4 nor MEK3 possesses a cysteine residue in a comparable location, suggesting a non-covalent, reversible binding mechanism for these off-targets.[1][3]

Q5: Should I be concerned about the off-target effects on YSK4 in my experiments?

The significance of YSK4 inhibition depends on the experimental system. For researchers working with B-cells or most other hematologic cells, the impact may be minimal, as YSK4 expression levels in these cells are generally very low.[1] However, if your research involves cell types with higher YSK4 expression, such as dendritic cells, this off-target effect should be considered when interpreting results.[1]

Q6: What is the signaling role of MEK3?

MEK3 is a dual-specificity protein kinase that is a key component of the p38 MAP kinase pathway.[7] It phosphorylates and activates p38 MAPK in response to cellular stresses and inflammatory cytokines, leading to the regulation of various cellular processes.[7][8]

Data Summary

The following table summarizes the inhibitory potency of **JH-X-119-01 hydrochloride** against its primary target and known off-targets.

Target	Alias	IC50	Binding Type	Notes
IRAK1	-	9 nM	Covalent	Primary Target. [1][2][3]
YSK4	MAP3K19	57 nM	Likely Reversible	Off-target.[1][2] [6]
MEK3	MAP2K3	Not Determined	Likely Reversible	Off-target; biochemical assay was not commercially available for IC50 determination.[1] [3]

Experimental Protocols

Protocol: In Vitro Kinase Assay for YSK4 Inhibition

This is a general protocol for determining the IC50 of an inhibitor against YSK4. It is based on radiometric or luminescence-based kinase assay principles.

Materials:

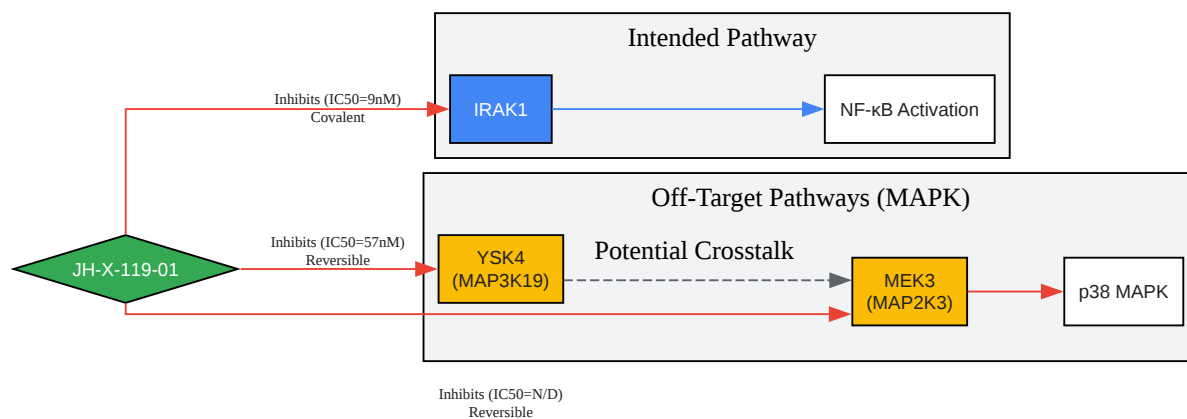
- Recombinant human YSK4/MAP3K19 enzyme[9][10]
- YSK4 substrate (e.g., Myelin Basic Protein, MBP)[9][10]
- **JH-X-119-01 hydrochloride**
- ATP ([γ -³³P]-ATP for radiometric assay)
- Kinase reaction buffer (e.g., 10mM Tris pH 7.4, 150mM NaCl, 10mM MgCl₂, 0.5mM DTT)
- 96-well or 384-well plates
- Scintillation counter or luminescence plate reader

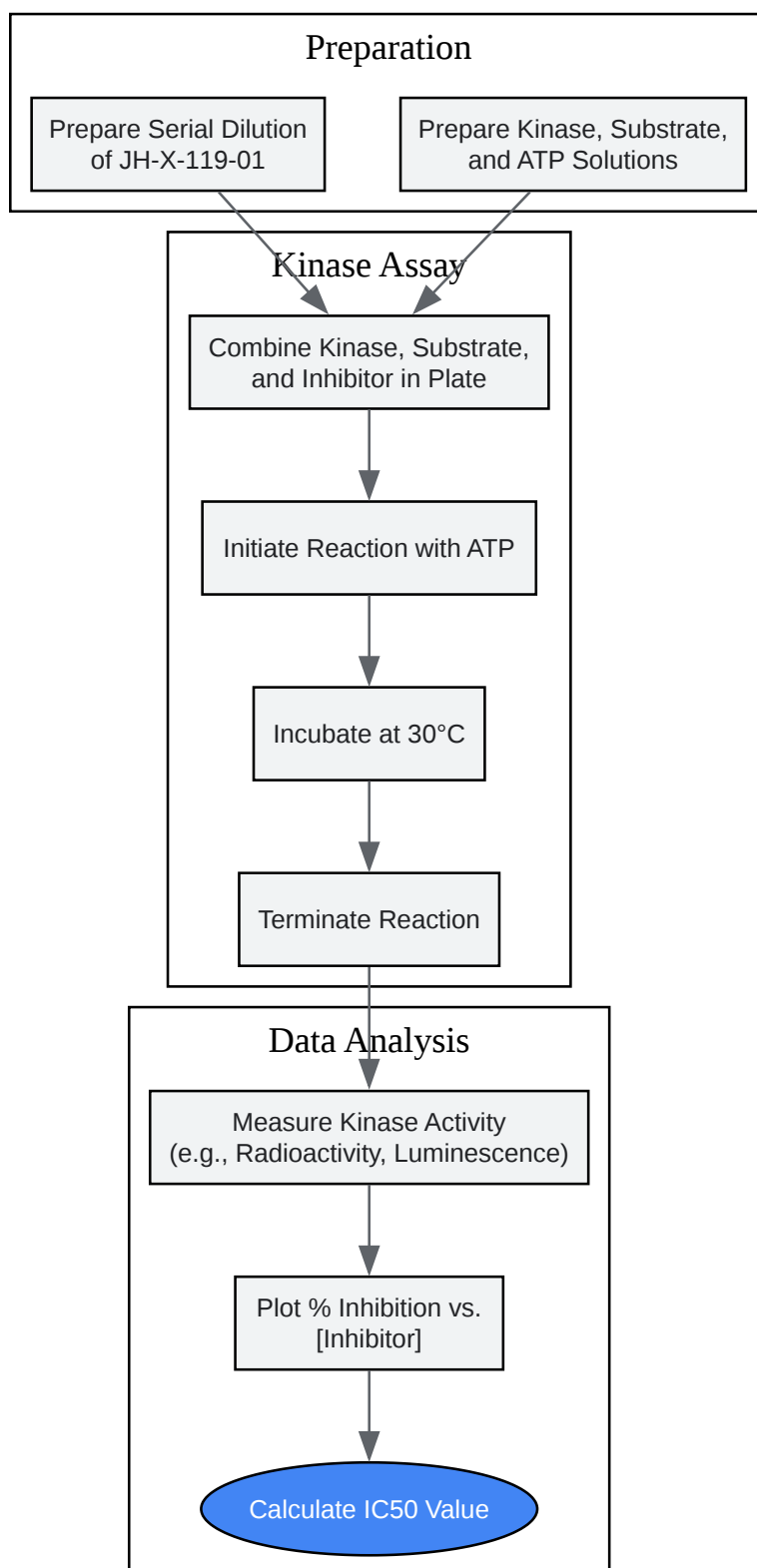
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **JH-X-119-01 hydrochloride** in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- **Reaction Setup:** In each well of the plate, add the YSK4 enzyme, the substrate (MBP), and the diluted **JH-X-119-01 hydrochloride** or vehicle control.
- **Initiate Reaction:** Start the kinase reaction by adding ATP (and [γ - ^{33}P]-ATP).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes).[\[11\]](#)
- **Terminate Reaction:** Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto filter paper.
- **Detection:**
 - **Radiometric:** Wash the filter paper to remove unincorporated [γ - ^{33}P]-ATP, and then measure the incorporated radioactivity using a scintillation counter.
 - **Luminescence (e.g., ADP-Glo™):** Add reagents that convert the ADP product to a luminescent signal, then measure the light output with a plate reader.[\[10\]](#)
- **Data Analysis:** Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

Signaling Pathway Context





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